molecular formula C11H14BrN3O2 B11778201 1-(2-((2-Amino-6-bromopyridin-3-yl)oxy)ethyl)pyrrolidin-2-one

1-(2-((2-Amino-6-bromopyridin-3-yl)oxy)ethyl)pyrrolidin-2-one

Cat. No.: B11778201
M. Wt: 300.15 g/mol
InChI Key: XXVUPDLWWJLAAL-UHFFFAOYSA-N
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Description

1-(2-((2-Amino-6-bromopyridin-3-yl)oxy)ethyl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone ring and a bromopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((2-Amino-6-bromopyridin-3-yl)oxy)ethyl)pyrrolidin-2-one typically involves the reaction of 2-amino-6-bromopyridine with an appropriate pyrrolidinone derivative. The reaction conditions often include the use of solvents like methanol or chloroform and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated intermediates.

Chemical Reactions Analysis

Types of Reactions

1-(2-((2-Amino-6-bromopyridin-3-yl)oxy)ethyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bromopyridine moiety.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines.

Scientific Research Applications

1-(2-((2-Amino-6-bromopyridin-3-yl)oxy)ethyl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-((2-Amino-6-bromopyridin-3-yl)oxy)ethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The pyrrolidinone ring may also play a role in binding to biological targets, thereby modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-((2-Amino-6-bromopyridin-3-yl)oxy)ethyl)pyrrolidin-2-one is unique due to the combination of the bromopyridine and pyrrolidinone moieties. This dual functionality allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields .

Properties

Molecular Formula

C11H14BrN3O2

Molecular Weight

300.15 g/mol

IUPAC Name

1-[2-(2-amino-6-bromopyridin-3-yl)oxyethyl]pyrrolidin-2-one

InChI

InChI=1S/C11H14BrN3O2/c12-9-4-3-8(11(13)14-9)17-7-6-15-5-1-2-10(15)16/h3-4H,1-2,5-7H2,(H2,13,14)

InChI Key

XXVUPDLWWJLAAL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)CCOC2=C(N=C(C=C2)Br)N

Origin of Product

United States

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